Ethyl 3-chloro-1H-indazole-4-carboxylate
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Overview
Description
Ethyl 3-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-chloro-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: It is used in studies to understand the biological activities of indazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Ethyl 3-chloro-1H-indazole-4-carboxylate can be compared with other similar compounds, such as:
3-Amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 3-bromo-1H-indazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-chloro-1H-indazole-5-carboxylate: Similar structure but with the carboxylate group at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 3-chloro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-4-3-5-7-8(6)9(11)13-12-7/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NPQTYDMAQRVYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NNC(=C21)Cl |
Origin of Product |
United States |
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